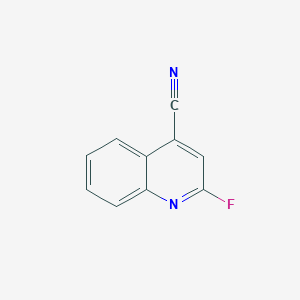

2-Fluoroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

50504-19-3 |

|---|---|

Molecular Formula |

C10H5FN2 |

Molecular Weight |

172.16 g/mol |

IUPAC Name |

2-fluoroquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |

InChI Key |

IMQCODQSTSFYDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)F)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Fluoroquinoline 4 Carbonitrile

Reactivity of the Nitrile Functionality at C-4

The cyano group (C≡N) at the C-4 position is a highly versatile functional group. Its carbon atom is electrophilic, and the triple bond can undergo a variety of addition reactions. masterorganicchemistry.comcommonorganicchemistry.comnih.gov

The nitrile group of 2-Fluoroquinoline-4-carbonitrile can be hydrolyzed to form primary amides and subsequently carboxylic acids under either acidic or basic conditions. chemguide.co.ukstackexchange.com

Under acidic conditions, the nitrile is typically heated with a strong acid like sulfuric or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. mdpi.com This initially forms the 2-Fluoroquinoline-4-carboxamide, which, upon further heating in the acidic medium, hydrolyzes to 2-Fluoroquinoline-4-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

| Reactant | Reagents & Conditions | Intermediate | Final Product |

| This compound | H₂SO₄ (aq) or HCl (aq), Heat | 2-Fluoroquinoline-4-carboxamide | 2-Fluoroquinoline-4-carboxylic Acid |

This table represents a generalized transformation based on typical nitrile hydrolysis reactions.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the nitrile carbon to eventually form the sodium salt of the carboxylic acid (sodium 2-fluoroquinoline-4-carboxylate) and ammonia (B1221849) gas. chemguide.co.ukyoutube.com Acidification of the carboxylate salt in a subsequent step yields the free 2-Fluoroquinoline-4-carboxylic acid. chemguide.co.uk Controlling the reaction conditions, for instance by using milder conditions, can sometimes allow for the isolation of the amide intermediate. commonorganicchemistry.comstackexchange.comchemistrysteps.com

Ester derivatives can be synthesized from the resulting carboxylic acid through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com

The nitrile group is an excellent participant in cycloaddition reactions, most notably in the [2+3] cycloaddition with azides to form tetrazoles. nih.gov Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. beilstein-journals.orgbeilstein-archives.orgnih.gov

The transformation of this compound to 5-(2-fluoroquinolin-4-yl)-1H-tetrazole can be achieved by reacting it with an azide (B81097) source, such as sodium azide (NaN₃). nih.gov This reaction is often facilitated by a Lewis acid catalyst, like zinc chloride or dibutyltin (B87310) oxide, or conducted in the presence of an ammonium salt. nih.govnih.govresearchgate.net The reaction involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov This method is a common and effective way to synthesize 5-substituted-1H-tetrazoles. nih.govcore.ac.uk

| Reactant | Reagents & Conditions | Product |

| This compound | NaN₃, ZnCl₂ or NH₄Cl, Heat | 5-(2-fluoroquinolin-4-yl)-1H-tetrazole |

This table illustrates a typical reaction for tetrazole formation from a nitrile precursor, based on established methods for related compounds. nih.govresearchgate.net

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as hydride reagents. chemistrysteps.com The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions.

Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in the complete reduction of the nitrile to a primary amine. masterorganicchemistry.comlibretexts.org The reaction involves two successive additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com Subsequent aqueous workup yields (2-fluoroquinolin-4-yl)methanamine. chemistrysteps.commasterorganicchemistry.com

Conversely, employing a bulkier and milder reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile. masterorganicchemistry.comchemistrysteps.com At low temperatures, DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. masterorganicchemistry.comchemistrysteps.com Aqueous workup then hydrolyzes this intermediate to yield 2-Fluoroquinoline-4-carbaldehyde. masterorganicchemistry.com This method provides a valuable route to aldehydes from nitriles, a transformation not possible with stronger reducing agents like LiAlH₄ which would proceed to the alcohol. masterorganicchemistry.commasterorganicchemistry.com

| Reagent | Conditions | Product | Product Type |

| LiAlH₄ | 1. Diethyl ether 2. H₂O workup | (2-Fluoroquinolin-4-yl)methanamine | Primary Amine |

| DIBAL-H | 1. Toluene, Low Temp. (-78 °C) 2. H₂O workup | 2-Fluoroquinoline-4-carbaldehyde | Aldehyde |

This data table summarizes the expected outcomes based on the standard reactivity of nitriles with these common reducing agents. masterorganicchemistry.comchemistrysteps.com

Reactivity of the Fluoro-Substituent at C-2

The fluorine atom at the C-2 position significantly influences the reactivity of the quinoline (B57606) ring, primarily by serving as a leaving group in nucleophilic aromatic substitution reactions.

The C-2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom and the C-4 nitrile group. The fluorine atom at this position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. researchgate.netnih.gov In SNAr reactions involving haloarenes, the reactivity order is typically F > Cl > Br > I, making fluoroarenes particularly susceptible to substitution. mdpi.com

This reactivity allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. For example, this compound can react with amines, alkoxides, and thiols to generate a diverse array of 2-substituted quinoline derivatives. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. youtube.com The presence of the electron-withdrawing nitrile group at the para-position relative to the fluorine further stabilizes the intermediate, thereby facilitating the reaction. nih.govnih.gov

| Nucleophile (Nu-H) | Reagents & Conditions | Product |

| R-OH (Alcohol) | NaH, THF | 2-Alkoxyquinoline-4-carbonitrile |

| R-NH₂ (Amine) | Base (e.g., K₂CO₃), DMSO, Heat | 2-(Alkyl/Arylamino)quinoline-4-carbonitrile |

| R-SH (Thiol) | Base (e.g., NaH), DMF | 2-(Alkyl/Arylthio)quinoline-4-carbonitrile |

This table provides illustrative examples of potential SNAr reactions based on the known reactivity of fluoroquinolines and related fluoroaromatic compounds. researchgate.netnih.gov

The fluorine atom exerts a powerful influence on the electronic properties of the quinoline ring system through a combination of inductive and resonance effects. As the most electronegative element, fluorine withdraws electron density through the sigma (σ) bond (a strong -I effect). researchgate.net This inductive withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the carbon atom to which it is attached (the ipso-carbon).

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The electronic properties of the quinoline ring, influenced by the electron-withdrawing nitrile group at C-4 and the fluorine atom at C-2, dictate its reactivity towards electrophilic and nucleophilic reagents. These substituents activate the heterocyclic ring for nucleophilic attack, particularly at the positions bearing a leaving group, while also influencing the regioselectivity of electrophilic substitutions on the carbocyclic ring.

Functionalization at Peripheral Positions, e.g., C-3, C-6, C-7, C-8

The strategic functionalization of the quinoline core at its peripheral positions is crucial for modulating the biological and material properties of the resulting compounds. While direct electrophilic substitution on the electron-deficient pyridine (B92270) ring of this compound is challenging, the carbocyclic ring (positions C-5 to C-8) remains amenable to such reactions, guided by the directing effects of the fused ring system.

More commonly, the inherent reactivity of the quinoline system is exploited through nucleophilic substitution reactions. For instance, the fluorine atom at the C-2 position, while not as labile as a chloro or bromo substituent, can undergo displacement by strong nucleophiles under specific conditions. However, a more prevalent strategy involves the introduction of other functional groups that are more susceptible to substitution.

Research on analogous fluoroquinolone systems has demonstrated that modifications at the C-7 position are pivotal in determining the biological activity of these compounds. While direct substitution on this compound at this position is not extensively documented, the synthesis of derivatives bearing amino or other nucleophilic groups at C-7, often introduced via a multi-step sequence starting from a different quinoline precursor, is a common strategy in medicinal chemistry. These modifications can dramatically alter the target specificity and potency of fluoroquinolone-based agents.

The introduction of substituents at the C-3 position of the quinoline ring can also lead to novel compounds with interesting properties. In structurally related quinoline-3-carbonitriles, the C-3 position can be functionalized through various reactions, including those involving the nitrile group itself or through metal-catalyzed cross-coupling reactions if a suitable leaving group is present.

Derivatization at the Nitrogen (N-1) Position

The nitrogen atom of the quinoline ring (N-1) is a key site for derivatization, allowing for the introduction of a wide array of substituents that can significantly impact the molecule's steric and electronic properties. N-alkylation and N-arylation reactions are common strategies to modify the quinoline core.

Alkylation of the quinoline nitrogen is typically achieved by reacting the parent heterocycle with alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction introduces alkyl groups that can influence the solubility, lipophilicity, and biological activity of the resulting quinolinium salts or, after deprotonation, N-alkylated quinolones. While specific examples for this compound are not extensively reported in readily available literature, the general principles of N-alkylation of quinolines are well-established. The choice of solvent and base can be critical in controlling the outcome of these reactions, particularly in cases where O-alkylation might be a competing pathway in related quinolone systems.

Annulation and Fused Ring System Formation with this compound as a Core

The rigid framework of this compound makes it an excellent starting material for the synthesis of more complex, polycyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing quinoline core, leading to novel heterocyclic scaffolds with potential applications in various fields.

A prominent example of this strategy is the synthesis of pyrazolo[3,4-b]quinolines. Although many syntheses of this ring system start from different precursors, the general approach often involves the reaction of a 2-chloro-3-cyanoquinoline with hydrazine. This suggests a potential pathway where this compound could be converted to a more reactive intermediate, such as the corresponding 2-chloro derivative, to facilitate the cyclization with hydrazine. The resulting pyrazolo[3,4-b]quinolines are a class of compounds known for their diverse biological activities.

Similarly, the synthesis of triazoloquinolines can be envisioned. For example, the conversion of a quinoline derivative bearing an amino group at a suitable position can lead to the formation of a fused triazole ring upon reaction with nitrous acid. In the context of this compound, this would necessitate the introduction of an amino group onto the quinoline ring, for instance at the C-3 or C-5/C-7 positions, which could then undergo diazotization and cyclization to form a triazolo-fused system. For instance, the synthesis of 9-cyclopropyl-4-fluoro-6-oxo-3-p-tolyl-6,9-dihydro-3H- researchgate.netmdpi.commdpi.comtriazolo[4,5-h]quinolone-7-carboxylic acid has been reported starting from an 8-amino-fluoroquinolone derivative, showcasing the feasibility of forming fused triazole rings on the quinoline scaffold. mdpi.com

Computational and Theoretical Investigations Applied to 2 Fluoroquinoline 4 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies delve into the electronic behavior of a molecule, offering fundamental insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry, bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. nih.gov For quinoline (B57606) derivatives, DFT methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

These calculations are crucial for understanding the stability of the compound. A key output is the total energy of the optimized structure; a lower energy value indicates a more stable molecular configuration. Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, reveals the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other chemical species. nih.gov For example, the oxygen and nitrogen atoms in related chalcone (B49325) and quinoline structures are often identified as active sites for electrophilic attacks. nih.gov

Table 1: Representative DFT Calculation Parameters for Related Compounds

| Compound Type | DFT Method | Basis Set | Key Findings |

|---|---|---|---|

| Phenylhydrazinylidene quinolinone | B3LYP, M06-2X | 6-31G(d,p), 6-311++G(2d,2p) | Determined relative stabilities of tautomers and electronic absorption spectra. nih.gov |

| Substituted Chalcone | B3LYP | 6-311G** | Optimized molecular structure, identified active sites via MEP, and analyzed chemical reactivity descriptors. nih.gov |

| Fluoropyridines | B3LYP | 6-311++G(d,p) | Computed molecular structures and verified vibrational assignments, noting bond shortening upon halogen substitution. researchgate.net |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor (electrophile). numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining chemical reactivity and stability. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity. FMO analysis can predict how 2-Fluoroquinoline-4-carbonitrile might behave in chemical reactions, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. numberanalytics.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to simulate the spectroscopic properties of molecules. nih.govresearchgate.net These simulations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure and assign vibrational and electronic transitions. mdpi.com

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov By comparing the calculated IR and Raman spectra with experimental results, researchers can assign specific peaks to the stretching, bending, and torsional modes of the molecule's functional groups, such as the C≡N (nitrile) and C-F bonds in this compound. researchgate.netresearchgate.net For instance, the nitrile (C≡N) stretching vibration is typically predicted in the range of 2224-2236 cm⁻¹. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com These theoretical predictions help in the assignment of experimental NMR signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions, such as those from the HOMO to the LUMO, which correspond to the absorption bands observed in the experimental spectrum. researchgate.net For example, studies on related fluoroquinolone precursors have shown good agreement between TD-DFT predicted transitions and experimentally observed bands. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are indispensable computational techniques in drug discovery and materials science, used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as an enzyme or protein receptor.

Before performing a docking simulation, the three-dimensional (3D) structure of the ligand, in this case, this compound, must be properly prepared. This process, often carried out using software modules like LigPrep, involves converting the 2D chemical structure into a realistic 3D model. nih.gov The preparation includes generating various possible conformations, assigning correct protonation states at physiological pH, and minimizing the energy of the structure to find its most stable (lowest energy) conformation. researchgate.netnih.gov Force fields such as OPLS (Optimized Potentials for Liquid Simulations) are often used for conformational analysis to ensure the ligand's geometry is energetically favorable before docking. nih.gov

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govnih.gov For compounds related to fluoroquinolones, common biological targets include bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.govnih.govrsc.org

The process involves placing the prepared ligand into the binding pocket of the protein's crystal structure (obtained from a repository like the Protein Data Bank, PDB). nih.gov Docking algorithms then explore numerous possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and hydrophobic interactions. rsc.org The results provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the specific amino acid residues in the protein that interact with the ligand. nih.gov This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time. rsc.orgnih.gov

Table 3: Common Biological Targets for Fluoroquinolone Docking Studies

| Target Protein | Organism | PDB ID Example | Function |

|---|---|---|---|

| DNA Gyrase (Topoisomerase II) | Staphylococcus aureus | 2XCS | Controls DNA topology and is essential for bacterial replication. nih.gov |

| Topoisomerase IV | Streptococcus pneumoniae | 3RAE | Decatenates daughter chromosomes following DNA replication. nih.gov |

| Mutant DNA GyrA | Escherichia coli | (Homology Model) | A target for overcoming fluoroquinolone resistance. rsc.org |

| SARS-CoV-2 Proteins (e.g., S-protein, PLpro) | SARS-CoV-2 | (Various) | Investigated for potential antiviral activity through drug repositioning studies. nih.gov |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For the quinolone class of compounds, computational methods are extensively used to elucidate these relationships and guide the synthesis of more potent and specific analogues. nih.govresearchgate.net

The core of SAR for fluoroquinolones lies in the pharmacophore formed by the carboxylic acid group at the C-3 position and the keto group at C-4, which are crucial for binding to target enzymes like DNA gyrase. nih.govnih.gov Computational studies, often employing Density Functional Theory (DFT), are used to calculate a variety of molecular descriptors for a series of related compounds. researchgate.net These descriptors can include electronic properties (like net charges on specific atoms or rings), steric properties (molecular volume), and thermodynamic properties (surface area). researchgate.net

By analyzing these descriptors using chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), researchers can classify compounds into groups of high and low activity. researchgate.net This analysis reveals which structural features are most influential. For instance, in studies of related fluoroquinolones, variables such as the net charge on the A and B rings of the quinolone core (QA and QB), molecular volume (VOL), and surface area (A) have been identified as critical for separating active from inactive compounds against certain bacterial strains. researchgate.net These computational SAR studies provide clear guidelines for modifying the quinolone scaffold to enhance biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a virtual microscope to observe the motion and interactions of molecules over time. For a compound like this compound, MD simulations can reveal its dynamic behavior in biological environments, such as its interaction with protein targets.

To accurately simulate biological conditions, MD simulations are typically performed in a solvent environment, usually water. mdpi.com The process begins by placing the molecule of interest within a simulation box filled with solvent molecules. A force field, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), is applied to describe the forces between all atoms in the system. mdpi.com

The simulation then proceeds through several stages:

Energy Minimization: The initial structure is relaxed to remove any unfavorable atomic clashes. mdpi.com

Heating: The system is gradually heated from a low temperature to the desired simulation temperature (e.g., physiological temperature). mdpi.com

Equilibration: The system is allowed to stabilize at the target temperature and pressure, ensuring the solvent molecules are properly distributed around the solute. mdpi.com

Production: The main simulation run is performed, during which the trajectory (positions and velocities of all atoms over time) is recorded for analysis. mdpi.com

The stability of the compound's conformation is assessed by analyzing this trajectory. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from their initial position. A stable RMSD value over time indicates that the molecule has reached a stable conformational state in the solvent. nih.gov Such analyses provide insight into the flexibility and preferred shapes of the molecule in solution.

MD simulations are invaluable for studying how a ligand like this compound might bind to a biological target, such as a bacterial or viral enzyme. These simulations can reveal the specific interactions that stabilize the ligand-protein complex. Docking studies are often performed first to predict the most likely binding pose, which then serves as the starting point for the MD simulation. nih.gov

During the simulation, key interactions such as hydrogen bonds and π-π stacking interactions between the ligand and amino acid residues in the active site are monitored. nih.govnih.gov The stability of these interactions over the course of the simulation provides evidence for a stable binding mode.

Furthermore, advanced computational techniques like metadynamics can be used to simulate the entire process of a ligand unbinding from its target. frontiersin.org These simulations apply a computational "force" to help the ligand exit the binding pocket, allowing researchers to map the energy landscape of the unbinding pathway. frontiersin.org This can identify transition states and energy barriers, providing a deeper understanding of the binding kinetics (kon and koff rates). frontiersin.org By calculating the binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the strength of the binding affinity can be quantified. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics integrate chemical structure information with biological data to create predictive models. These models can forecast the activity, properties, or potential hazards of new or untested molecules, accelerating the drug discovery and chemical safety assessment processes.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. nih.gov To build a robust QSAR model for a class of compounds like fluoroquinolones, a "training set" of molecules with known activities is used. nih.gov

The process involves several key steps:

Descriptor Generation: The 2D or 3D structures of the molecules are used to calculate a wide range of numerical descriptors, which can be physical (e.g., logP), 3D (e.g., volume), or quantum chemical (e.g., polarizability). nih.govnih.gov

Model Building: Statistical methods, often combined with machine learning or genetic algorithms, are used to select the most relevant descriptors and build a mathematical model that best correlates these descriptors with the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a "test set" of compounds not used in model creation. nih.gov

A successful QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of the this compound scaffold. For example, a QSAR study on related 2,4-disubstituted 6-fluoroquinolines developed a highly predictive model that could guide the design of new analogues with enhanced antiplasmodial activity. nih.gov Such models provide invaluable insight for scaffold modification, suggesting where to add or change substituents to improve desired properties.

Table 1: Example of QSAR Model Validation Parameters for 2,4-disubstituted 6-fluoroquinolines This table illustrates the statistical metrics used to validate a QSAR model, based on a study of structurally similar compounds.

| Parameter | Description | Value | Interpretation |

| R² | Squared Correlation Coefficient | 0.921 | Indicates a strong fit of the model to the training data. |

| R²adj | Adjusted R² | 0.878 | R² adjusted for the number of descriptors in the model. |

| Q²cv | Cross-validation Coefficient | 0.801 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |

| R²pred | Predictive R² for Test Set | 0.901 | Measures the model's ability to predict the activity of an external set of compounds. A value > 0.6 is considered good. |

| Data sourced from a study on 2,4-disubstituted 6-fluoroquinolines. nih.gov |

Computational methods are increasingly used to predict the environmental impact of chemical compounds. For fluoroquinolones, a key concern is their phototoxicity and potential for degradation in the environment upon exposure to light.

Computational studies can elucidate the photochemical pathways responsible for these effects. Upon absorbing UV light, a fluoroquinolone molecule is promoted to an excited singlet state (¹FQ), which can then convert to a more stable excited triplet state (³FQ). mdpi.com This triplet state is highly reactive and can undergo several degradation pathways. A significant mechanism for phototoxicity in fluoroquinolones containing a halogen at the C-8 position is the photochemical cleavage of the carbon-halogen bond. mdpi.com While this compound has its fluorine at the C-2 position, the general principles of photochemical reactivity are relevant. Such cleavage can produce highly reactive aryl cation intermediates, which can then covalently bind to and damage biological macromolecules like DNA, leading to genotoxic effects. mdpi.com

Table 2: Theoretical Parameters for Assessing Environmental Fate of Quinolone Analogs This table outlines key computational assessments used to predict the environmental behavior and potential toxicity of quinolone-type compounds.

| Parameter/Assessment | Methodology | Relevance to this compound | Reference |

| Excited State Energy | Time-Dependent DFT (TD-DFT) | Calculation of singlet and triplet state energies helps predict the wavelengths of light the molecule will absorb and its potential for photochemical reactions. | mdpi.com |

| Bond Dissociation Energy | DFT Calculations | Calculating the energy required to break the C-F bond can indicate the likelihood of photolytic cleavage and the formation of reactive intermediates. | mdpi.com |

| Electron Affinity/Ionization Potential | DFT Calculations | These parameters help assess the molecule's ability to participate in redox reactions, which are common in environmental degradation pathways. | researchgate.net |

| Genotoxicity Prediction | QSAR/Machine Learning Models | Models trained on data from known genotoxic compounds can predict the likelihood that a new structure will cause genetic damage based on its structural features. | nih.govnih.gov |

| This table is a conceptual summary based on established methodologies for similar compounds. |

Role of 2 Fluoroquinoline 4 Carbonitrile As a Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research

Integration into Complex Heterocyclic Frameworks

The unique chemical reactivity of 2-Fluoroquinoline-4-carbonitrile facilitates its use as a foundational element for synthesizing more intricate heterocyclic structures, including polycyclic, fused, bridged, and spirocyclic systems. These complex three-dimensional structures are of high interest in drug discovery for their ability to explore chemical space more effectively than their planar counterparts.

The this compound scaffold is an excellent precursor for the synthesis of polycyclic and fused heterocyclic systems. The reactivity of the quinoline (B57606) core, combined with the specific functional groups at positions 2 and 4, allows for a variety of cyclization reactions. For instance, the quinoline-2,4-dione system, a related structural motif, has been shown to react with various reagents to produce fused pyrano[3,2-c]quinoline structures. researchgate.net In one such reaction, quinoline-2,4-diones react with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile to yield complex spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. researchgate.nethelsinki.fi

The C4-nitrile group of this compound can be hydrolyzed to a carboxylic acid or converted into other functional groups that can participate in intramolecular cyclization reactions to form an additional ring fused to the quinoline core. Similarly, the C2-fluorine atom can be displaced by a dinucleophile, which can then react with another position on the quinoline ring to create a fused system. These strategies allow chemists to build upon the quinoline framework, creating novel polycyclic compounds with potential applications in materials science and medicinal chemistry.

Spirocycles, which contain two rings connected by a single common atom, are considered a "privileged structural class" in drug design due to their rigid, three-dimensional nature that allows for precise spatial orientation of functional groups. nih.gov The fluoroquinolone scaffold is frequently used to construct spirocyclic compounds. A common synthetic strategy involves the nucleophilic aromatic substitution of a halogen on the quinoline core (typically at C7 in antibacterial agents like ciprofloxacin) with a pre-synthesized spirocyclic amine. nih.govmdpi.com

This approach has been used to create a library of derivatives, including those incorporating 1-oxa-9-azaspiro[5.5]undecane and 6-azaspiro[3.4]octane moieties. nih.govmdpi.com The synthesis of these spirocyclic amines often begins from readily available starting materials, which are then elaborated into the desired spiro-framework before being coupled with the fluoroquinolone core. nih.govmdpi.com Although many examples start with 7-chloro or 7-fluoro fluoroquinolones, the this compound scaffold offers alternative handles for reaction. The C2-fluoro group is highly activated towards nucleophilic displacement, providing a direct route for attaching spirocyclic amines at a different position, leading to novel structural isomers with potentially distinct biological profiles.

Table 1: Examples of Spirocyclic Amines Used in Fluoroquinolone Synthesis

| Spirocyclic Amine | Resulting Fluoroquinolone Derivative Type | Reference |

|---|---|---|

| 1-Oxa-9-azaspiro[5.5]undecane | Ciprofloxacin derivative with spirocyclic periphery | nih.gov |

| 6-Azaspiro[3.4]octane | Ciprofloxacin congener with spirocyclic amine | mdpi.com |

| 8-Oxa-2-azaspiro[4.5]decane | Ciprofloxacin congener with spirocyclic amine | mdpi.com |

Contributions to Drug Discovery Research Methodologies

The this compound structure contributes significantly to modern drug discovery methodologies, primarily by serving as a versatile scaffold in both combinatorial chemistry for hit identification and in the more targeted approach of fragment-based drug discovery.

Scaffold for Combinatorial Library Design

The quinolone framework, the core of this compound, is an exceptionally attractive scaffold for the design and synthesis of combinatorial libraries. nih.gov Combinatorial chemistry enables the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity, significantly accelerating the pace of drug discovery. nih.gov The this compound molecule is well-suited for this approach as it possesses multiple positions that can be readily modified to introduce chemical diversity.

The general strategy involves using the rigid quinoline core as a central anchor and systematically introducing a variety of chemical building blocks at designated points. For example, the carbonitrile group can be chemically transformed into other functional groups, or substituents can be added to the benzene (B151609) portion of the quinoline ring system. This approach has been successfully applied to the broader class of fluoroquinolones, such as ciprofloxacin, where a combinatorial library was generated by introducing diverse substituents at three different positions on the scaffold to discover novel inhibitors of bacterial DNA gyrase. researchgate.net A hypothetical combinatorial library based on the this compound scaffold could be designed to explore the chemical space around this core structure, as illustrated in the table below.

| Scaffold Position | R1 (e.g., at C7) | R2 (e.g., at C6) | R3 (Modification of CN at C4) | Total Compounds |

| Diversity Elements | 10 different amines | 5 different alkyl groups | 4 different heterocycles | 10 x 5 x 4 = 200 |

| Example Groups | Piperazine, Morpholine, etc. | Methyl, Ethyl, etc. | Tetrazole, Amide, etc. | |

| This table illustrates a hypothetical design for a combinatorial library based on a functionalized this compound scaffold, demonstrating how systematic variation at multiple positions can generate a large library of distinct compounds for screening. |

Application in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules through structure-guided chemistry. researchgate.net

The this compound structure possesses characteristics that make it and its derivatives potential candidates for inclusion in fragment libraries. While typically larger than conventional fragments that adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), it can be considered a "feature-rich" or complex fragment. dtu.dk Its rigid, bicyclic structure presents a well-defined shape for probing binding pockets, and the fluorine atom is a particularly valuable feature for FBDD.

The presence of fluorine allows for the use of highly sensitive biophysical screening techniques, most notably ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. mdpi.comlifechemicals.com This method enables rapid screening of fluorine-containing fragments against a target protein, as the fluorine signal is highly sensitive to changes in its chemical environment upon binding. dtu.dklifechemicals.com Although direct examples of this compound being used as a fragment are not widely documented, its structural motifs align with the principles of FBDD, where unique and rigid scaffolds are sought to provide novel starting points for inhibitor design. drugdiscoverychemistry.com

| Property | "Rule of Three" Guideline dtu.dk | This compound | Analysis |

| Molecular Weight | < 300 Da | ~184.17 g/mol | Meets the criterion, positioning it well within the fragment space. |

| cLogP | ≤ 3 | ~2.3-2.5 (estimated) | Compliant, suggesting adequate solubility for screening. |

| H-Bond Donors | ≤ 3 | 0 | Compliant. |

| H-Bond Acceptors | ≤ 3 | 2 (quinoline N, nitrile N) | Compliant. |

| Rotatable Bonds | ≤ 3 | 0 | Compliant, indicating high rigidity which can be advantageous. |

| This table compares the physicochemical properties of this compound with the general "Rule of Three" guidelines for fragments, indicating its suitability as a fragment scaffold. |

Future Perspectives and Emerging Research Avenues for 2 Fluoroquinoline 4 Carbonitrile

Innovation in Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research will likely focus on the following areas:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of quinolone cores. ijbpas.com Applying microwave irradiation to key cyclization or substitution steps in the synthesis of 2-Fluoroquinoline-4-carbonitrile could significantly shorten production times. ijbpas.com

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without isolating intermediates is a key goal for efficiency. For quinolones, three-component, one-pot approaches using readily available starting materials are being developed. ijbpas.com This strategy minimizes solvent waste and purification steps, aligning with the principles of green chemistry.

Novel Catalysis: The use of transition-metal catalysts (e.g., Palladium, Copper, Rhodium) has become crucial for constructing the quinolone scaffold through methods like C-H activation and cross-coupling reactions. rsc.org Future work could explore cheaper, more earth-abundant metal catalysts or even metal-free reaction conditions to enhance sustainability. rsc.org The development of recyclable and environmentally benign catalysts is also a significant trend. ijbpas.com

| Synthetic Strategy | Potential Advantage for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer side reactions. ijbpas.com |

| One-Pot Procedures | Increased efficiency, reduced solvent waste, simplified purification. ijbpas.com |

| Transition-Metal Catalysis | High functional group tolerance, access to complex derivatives. rsc.org |

| Green Catalysis | Use of recyclable and non-hazardous catalysts and solvents (e.g., water). |

Exploration of Unconventional Reactivity Profiles

The reactivity of the this compound core is largely dictated by the interplay between the electron-withdrawing fluorine and nitrile groups and the aromatic quinoline (B57606) system. While the fluorine at C-2 can be a site for nucleophilic aromatic substitution, and the nitrile group can undergo various transformations (e.g., hydrolysis, reduction, cycloaddition), there are numerous underexplored reaction pathways.

Emerging research could investigate:

C-H Bond Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds. Applying these techniques to the quinoline backbone of this compound could enable the introduction of new substituents at positions that are difficult to access through traditional methods, creating novel derivatives with unique biological profiles. rsc.org

Bioisosteric Replacement of the Nitrile Group: The nitrile group is a versatile functional handle. However, its bioisosteric replacement with other groups like oxadiazoles, triazoles, or tetrazoles is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the conversion of a related carboxyl group on fluoroquinolones into various heterocyclic moieties has yielded compounds with promising activities. nih.gov This approach could be systematically applied to the C-4 carbonitrile.

Domino and Cascade Reactions: The inherent functionality of this compound could be leveraged to trigger domino reactions, where a single synthetic event initiates a cascade of subsequent transformations. ijbpas.com This allows for the rapid construction of molecular complexity from a relatively simple starting material.

Advanced In Silico Methodologies for De Novo Design and Scaffold Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a scaffold like this compound, in silico methods can guide the design of new molecules with enhanced potency, selectivity, and optimized properties, thereby reducing the time and cost associated with laboratory synthesis and testing.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a bacterial enzyme (e.g., DNA gyrase) or a cancer-related protein. nih.govmdpi.com Docking studies can be used to design derivatives of this compound with improved binding affinity and to understand structure-activity relationships at the molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues of this compound.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govrsc.org This can help rationalize observed reactivity and predict the outcomes of proposed chemical reactions, aiding in the design of new synthetic routes. rsc.org

Synergistic Approaches Combining Synthetic and Computational Chemistry

The most powerful approach to modern chemical research involves a feedback loop between computational design and experimental validation. rsc.org This synergy allows for a more rational and efficient exploration of chemical space.

An integrated workflow for this compound would involve:

Computational Design: Using methods like molecular docking and QSAR to design a virtual library of this compound derivatives predicted to have high activity against a specific target. nih.govresearchgate.net

Synthetic Execution: Synthesizing the most promising candidates identified in the computational screen using efficient and sustainable methods. nih.gov

Experimental Evaluation: Testing the synthesized compounds in relevant biological assays to determine their actual activity.

Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to more accurate predictions and the design of a next generation of improved compounds. This iterative cycle of design, synthesis, and testing accelerates the discovery process. nih.govrsc.org

Potential for Applications Beyond Medicinal Chemistry, e.g., in Materials Science or Catalysis

While the quinoline core is most famous for its role in medicinal chemistry, its unique electronic and photophysical properties suggest potential applications in other fields. smolecule.comnih.gov The specific combination of fluorine and cyano substituents in this compound could impart properties making it a valuable building block in materials science or catalysis.

Potential future applications include:

Organic Electronics: The electron-deficient nature of the quinoline ring, enhanced by the fluoro and cyano groups, could make this scaffold a candidate for use as an electron-transporting material in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Probes: Quinolone derivatives can exhibit fluorescence. The specific substitution pattern of this compound may lead to unique photophysical properties, allowing for its development as a fluorescent sensor for detecting metal ions or other analytes.

Organocatalysis: N-heterocyclic carbenes (NHCs) derived from heterocyclic precursors are powerful organocatalysts. nih.gov While more research is needed, the quinoline framework could potentially be adapted to create novel catalytic structures. The addition of functional groups to the quinolone core is known to open avenues for applications in material science. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoroquinoline-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, heating a mixture of substituted naphthols with fluorinated nitriles in ethanol, using piperidine as a catalyst, followed by recrystallization from ethanol to purify the product . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (e.g., 60 minutes for precipitation), and catalyst loading (e.g., 0.5 mL piperidine per 0.01 mol substrate) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to verify substituent positions (e.g., fluorine at C2, nitrile at C4).

- FT-IR to confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and aromatic C-F bonds.

- Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation .

Q. How can solvent choice influence the regioselectivity of fluorination in quinoline-carbonitrile derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination at the 2-position by stabilizing transition states. Piperidine as a base improves nucleophilic aromatic substitution (SNAr) for nitrile introduction at C4. Solvent-free microwave-assisted methods are also reported for reduced side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps can arise from solvent effects or incomplete basis sets in DFT calculations. Validate models using:

- Solvent correction terms (e.g., PCM for ethanol).

- Benchmarking against experimental UV-Vis spectra and X-ray-derived bond lengths .

Q. How can X-ray crystallography and ORTEP-3 software improve structural analysis of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsion parameters. Use ORTEP-3 for thermal ellipsoid visualization and disorder modeling (e.g., methyl group rotation). Refinement protocols include riding models for H-atoms (Uiso = 1.2–1.5×Ueq) and anisotropic displacement parameters for heavy atoms .

Q. What experimental designs are optimal for SAR studies targeting this compound’s antimalarial activity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C6/C8 to enhance binding to heme in Plasmodium parasites.

- Bioassays : Test against chloroquine-resistant strains (e.g., Dd2) using SYBR Green I-based IC₅₀ measurements.

- Docking studies : Use PfCRT protein models (PDB: 1XVM) to predict interactions .

Q. How should air/moisture-sensitive intermediates be handled during the synthesis of this compound?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).

- Characterize intermediates immediately via in-situ FT-IR or low-temperature NMR (−40°C) to prevent decomposition.

- Store products under argon with molecular sieves .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing discrepancies in melting points or spectral data across studies?

- Methodological Answer : Apply:

- Grubbs’ test to identify outliers in melting point datasets.

- Multivariate analysis (PCA) to correlate solvent purity, heating rates, and crystallinity effects.

- Error propagation models for NMR integration uncertainties .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.